5-HT1A Receptor Affinity: A Quantifiable Differentiator from High-Potency Antagonists
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione exhibits markedly lower affinity for the human 5-HT1A receptor compared to the potent and selective antagonist WAY-100635. The compound inhibits forskolin-stimulated adenylate cyclase activity in HeLa cells expressing the human 5-HT1A receptor with an IC50 range of 110-250 [1]. In contrast, WAY-100635 displays an IC50 of 0.91 nM in a radioligand binding assay . This represents a >120-fold difference in potency.
| Evidence Dimension | 5-HT1A Receptor Inhibition |
|---|---|
| Target Compound Data | IC50 = 110-250 nM (functional assay) |
| Comparator Or Baseline | WAY-100635, IC50 = 0.91 nM (binding assay) |
| Quantified Difference | >120-fold lower potency for target compound |
| Conditions | Target: Inhibition of forskolin-stimulated adenylate cyclase in HeLa cells expressing human 5-HT1A receptor [1]. Comparator: Displacement of [3H]8-OH-DPAT binding to rat hippocampal 5-HT1A receptors . |
Why This Matters
For researchers seeking a 5-HT1A modulator with reduced on-target potency to mitigate serotonergic side effects or to study biased signaling pathways, this compound's weak affinity is a distinct advantage over potent antagonists like WAY-100635.
- [1] ChEMBL Database. ChEMBL_198198 (CHEMBL799817): Inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells expressing human 5-HT1A receptor. Accessed via BindingDB. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=32&entryid=50029665. View Source
